molecular formula C17H22N2O3S B5359542 3-methyl-7-{[(2-methylphenyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one

3-methyl-7-{[(2-methylphenyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No. B5359542
M. Wt: 334.4 g/mol
InChI Key: WIDVBEPGDXGTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-{[(2-methylphenyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-methyl-7-{[(2-methylphenyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the production of inflammatory cytokines and chemokines in immune cells. The compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been found to have antimicrobial activity against certain bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-7-{[(2-methylphenyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one in lab experiments is its potential to selectively target specific enzymes and signaling pathways. However, a limitation is that the compound may have off-target effects on other proteins and pathways, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on 3-methyl-7-{[(2-methylphenyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one. One direction is to investigate its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a chemical tool for studying protein-protein interactions. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacological properties for potential clinical use.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and optimize its pharmacological properties for potential clinical use.

Synthesis Methods

The synthesis of 3-methyl-7-{[(2-methylphenyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves the reaction of 3-methyl-1,2,3,4-tetrahydroisoquinoline-2,4-dione with 2-methylphenylthioacetic acid in the presence of a base and a catalyst. The resulting compound has a spirocyclic structure with a thioacetyl group and an oxa-diazaspiro ring system.

Scientific Research Applications

3-methyl-7-{[(2-methylphenyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases and as a chemical tool for studying protein-protein interactions.

properties

IUPAC Name

3-methyl-9-[2-(2-methylphenyl)sulfanylacetyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-13-6-3-4-7-14(13)23-10-15(20)19-9-5-8-17(12-19)11-18(2)16(21)22-17/h3-4,6-7H,5,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDVBEPGDXGTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC(=O)N2CCCC3(C2)CN(C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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